3-Bromo-N-isobutylbenzamide
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Overview
Description
3-Bromo-N-isobutylbenzamide is a chemical compound of interest due to its role as an intermediate in the synthesis of various biologically active molecules. The compound's unique structure, featuring a bromo substituent on the benzamide moiety and an isobutyl group, makes it a valuable subject for study in organic chemistry.
Synthesis Analysis
The synthesis of 3-Bromo-N-isobutylbenzamide and related compounds often involves bromination reactions, palladium-catalyzed cross-coupling, and other methods to introduce the bromo and isobutyl groups onto the benzamide scaffold. Techniques such as regioselective bromocyclization of alkynylbenzoic acids have been developed to efficiently produce brominated benzamide derivatives with broad substrate scope and high selectivity (Zheng et al., 2019).
Molecular Structure Analysis
The molecular structure of 3-Bromo-N-isobutylbenzamide and its derivatives has been characterized using spectroscopic techniques and, in some cases, X-ray crystallography. These studies reveal the configuration, conformation, and electronic structure of the compound, providing insights into its reactivity and interactions. For example, X-ray analysis of related benzamide structures shows various hydrogen bonding patterns and molecular conformations that influence the compound's physical and chemical properties (Abosadiya et al., 2015).
Chemical Reactions and Properties
3-Bromo-N-isobutylbenzamide participates in various chemical reactions, such as oxidative cyclizations, which are pivotal for synthesizing heterocyclic compounds. The bromo group in the molecule acts as a versatile functional group that can undergo further transformations, including nucleophilic substitution reactions, facilitating the synthesis of a wide array of chemical entities. For instance, oxidative oxy-cyclization of alkynylbenzamide has been employed for the synthesis of isocoumarin derivatives, showcasing the reactivity of brominated benzamide compounds (Wang et al., 2019).
Physical Properties Analysis
The physical properties of 3-Bromo-N-isobutylbenzamide, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. Halogen bonding, hydrogen bonding, and other intermolecular interactions play a crucial role in determining these properties, as seen in the structural analysis of benzamide isomers. These properties are essential for understanding the compound's behavior in different environments and applications (Moreno-Fuquen et al., 2022).
Scientific Research Applications
TBAB-mediated Radical Synthesis
- A new synthetic route for 3-bromo-1,2-dihydroquinoline derivatives was established, utilizing TBAB/Oxone-mediated radical ortho-cyclization of 2-alkynylbenzamide. This method offers moderate functional group tolerance and high efficiency, useful in further functionalizations (Yang et al., 2019).
Photosynthetic Inhibition
- Bromo-substituted benzamides, closely related to 3-Bromo-N-isobutylbenzamide, were found to inhibit photosynthetic electron transport. This suggests potential applications in studying photosynthesis and developing photosynthesis-related inhibitors (Král'ová et al., 2013).
Enzyme Inhibition
- Certain bromophenol derivatives, similar in structure to 3-Bromo-N-isobutylbenzamide, have been synthesized and shown to inhibit various enzymes like carbonic anhydrase and acetylcholinesterase. This indicates potential research applications in enzyme inhibition and pharmaceutical development (Bayrak et al., 2017).
Anti-Knock Properties in Biofuels
- Research on biofuels, including those derived from microorganism metabolism, has shown the importance of compounds like 3-Bromo-N-isobutylbenzamide in improving anti-knock properties of gasoline (Mack et al., 2014).
Synthesis and Characterization
- The synthesis of compounds like chlorantraniliprole, utilizing intermediates similar to 3-Bromo-N-isobutylbenzamide, highlights its role in developing agricultural chemicals (Yi-fen et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-bromo-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8(2)7-13-11(14)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVOBCARUCCRSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355014 |
Source
|
Record name | 3-Bromo-N-isobutylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-isobutylbenzamide | |
CAS RN |
333345-92-9 |
Source
|
Record name | 3-Bromo-N-isobutylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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